N-(2,4-dimethoxyphenyl)-2-phenylacetamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-phenylacetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPA is a derivative of phenylacetamide and has been studied extensively for its ability to modulate various physiological and biochemical processes in the body.
Scientific Research Applications
Crystal Structure Analysis
The compound N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide has been investigated for its crystal structure. It crystallizes in the monoclinic C2/c space group and demonstrates a unique arrangement where the heteroatoms from the amide group form a chain of intermolecular N-H···O hydrogen bonds. This structural feature is significant for understanding the compound's physical properties and potential interactions in various applications (Marinova et al., 2022).
Synthesis and Pharmacological Activity
Research has been conducted on the synthesis of homoprotoberberines and 8-oxoprotoberberines, specifically from N-[β-(3′,4′-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide. The compounds synthesized exhibit significant cytotoxicity against human breast carcinoma cells, highlighting their potential in pharmacological applications (Suau et al., 2000).
Material Synthesis and Characterization
N-Phenylacetamide and N-phenylbenzamide have been reacted with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to synthesize substituted highly stabilized ylides. These compounds have been thoroughly characterized through various spectroscopic techniques, indicating their potential utility in material science or organic synthesis (Ramazani & Karimi-Avargani, 2002).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-13-8-9-14(15(11-13)20-2)17-16(18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHDAZCBRMWZEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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